molecular formula C20H17ClO5 B2860944 ethyl 2-((3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate CAS No. 869080-39-7

ethyl 2-((3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate

Cat. No. B2860944
M. Wt: 372.8
InChI Key: ZXVVGSNDNMAPFH-UHFFFAOYSA-N
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Description

The compound is a derivative of coumarin (2H-chromen-2-one), which is a fragrant organic compound in the benzopyrone chemical class. The molecule contains a chlorophenyl group, a methyl group, and an ethyl acetate group attached to the coumarin backbone .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused benzene and pyrone rings of the coumarin backbone, with the various substituents attached at specified positions . Tools like NMR, HPLC, LC-MS, and UPLC are typically used for structural analysis .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For instance, the chlorophenyl group might undergo nucleophilic aromatic substitution reactions, and the ester group might undergo hydrolysis or transesterification .


Physical And Chemical Properties Analysis

Based on the structure, we can predict that this compound is likely to be a solid under normal conditions. The presence of the polar ester group might make it somewhat soluble in polar solvents .

Scientific Research Applications

Organic Intermediates and Advanced Oxidation Processes

Studies on organic intermediates in the degradation of certain compounds by advanced oxidation processes have identified transient products similar in structure to ethyl 2-((3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate. These processes are crucial for wastewater treatment and environmental remediation, highlighting the potential application of such compounds in environmental chemistry (Sun & Pignatello, 1993).

Antioxidative and Anti-inflammatory Properties

Research on the red seaweed Gracilaria opuntia led to the isolation of a highly oxygenated 2H-chromen derivative with antioxidative and anti-inflammatory properties. The structure and activity of this compound suggest potential applications in pharmaceuticals and nutraceuticals, particularly in inflammation and oxidative stress-related conditions (Makkar & Chakraborty, 2018).

Synthetic Methodologies

Efficient synthetic methodologies for ethyl [2-(2H-chromene-3yl)-4-oxo-1,3-thiazolidin-3yl]acetates have been developed, demonstrating the versatility of 2H-chromene derivatives in organic synthesis. These methodologies enable the creation of a wide range of compounds with potential applications in medicinal chemistry and material science (Reddy & Krupadanam, 2010).

Corrosion Inhibition

Quinoxalines, structurally similar to ethyl 2-((3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate, have been studied as corrosion inhibitors for metals in acidic environments. This research has implications for the development of new materials and coatings to protect against corrosion in industrial applications (Zarrouk et al., 2014).

Antimicrobial Activity

Innovative compounds synthesized from ethyl 2-((3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate have shown antimicrobial activity, suggesting their potential use in developing new antimicrobial agents to combat resistant bacterial and fungal strains (Parameshwarappa et al., 2009).

Safety And Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this substance. It’s important to avoid inhalation, ingestion, or skin contact, and to use personal protective equipment .

Future Directions

The study and application of coumarin derivatives is a vibrant field, with potential uses in pharmaceuticals, agrochemicals, and dyes. This particular compound could be studied for such applications .

properties

IUPAC Name

ethyl 2-[3-(4-chlorophenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClO5/c1-3-24-18(22)11-25-15-8-9-16-12(2)19(20(23)26-17(16)10-15)13-4-6-14(21)7-5-13/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVVGSNDNMAPFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-((3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate

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